REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][c:6]1[n:7]([CH3:22])[c:8]([C:13]([c:14]2[cH:15][cH:16][c:17]([Cl:20])[cH:18][cH:19]2)=[O:21])[c:9]([O:11][CH3:12])[cH:10]1)=[O:23].[CH3:26][CH2:27][OH:28].[Na+:25].[OH-:24].[OH2:29]>>[O:3]=[C:4]([CH2:5][c:6]1[n:7]([CH3:22])[c:8]([C:13]([c:14]2[cH:15][cH:16][c:17]([Cl:20])[cH:18][cH:19]2)=[O:21])[c:9]([O:11][CH3:12])[cH:10]1)[OH:23]
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Name
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CCOC(=O)Cc1cc(OC)c(C(=O)c2ccc(Cl)cc2)n1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1cc(OC)c(C(=O)c2ccc(Cl)cc2)n1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Type
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product
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Smiles
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COc1cc(CC(=O)O)n(C)c1C(=O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |